Bienvenue dans la boutique en ligne BenchChem!

Boc-Tyr(Me)-OMe

Vasopressin antagonists GPCR pharmacology O-alkyltyrosine SAR

Boc-Tyr(Me)-OMe (N-α-(tert-butoxycarbonyl)-O-methyl-L-tyrosine methyl ester, CAS 94790-24-6, molecular formula C₁₆H₂₃NO₅, molecular weight 309.36 g/mol) is a triply protected L-tyrosine building block carrying an acid-labile Boc group at the Nα-amino position, a methyl ether protecting group on the phenolic hydroxyl, and a methyl ester at the C-terminal carboxyl. This protection architecture is purpose-built for Boc-strategy solid-phase peptide synthesis (SPPS), where the O-methyl ether prevents undesired phosphorylation, sulfation, and oxidative side reactions during chain assembly while the methyl ester enables direct C-terminal coupling or selective hydrolysis.

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
CAS No. 94790-24-6
Cat. No. B1338693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Tyr(Me)-OMe
CAS94790-24-6
Molecular FormulaC16H23NO5
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC
InChIInChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-6-8-12(20-4)9-7-11/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1
InChIKeyFOMIHTTUAILLQT-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Tyr(Me)-OMe (CAS 94790-24-6): Technical Baseline for Procurement of N-Boc-O-Methyl-L-Tyrosine Methyl Ester in Peptide Synthesis


Boc-Tyr(Me)-OMe (N-α-(tert-butoxycarbonyl)-O-methyl-L-tyrosine methyl ester, CAS 94790-24-6, molecular formula C₁₆H₂₃NO₅, molecular weight 309.36 g/mol) is a triply protected L-tyrosine building block carrying an acid-labile Boc group at the Nα-amino position, a methyl ether protecting group on the phenolic hydroxyl, and a methyl ester at the C-terminal carboxyl . This protection architecture is purpose-built for Boc-strategy solid-phase peptide synthesis (SPPS), where the O-methyl ether prevents undesired phosphorylation, sulfation, and oxidative side reactions during chain assembly while the methyl ester enables direct C-terminal coupling or selective hydrolysis . The compound is supplied as a white to off-white crystalline powder with a melting point of 67–74 °C, optical rotation [α]²⁰/D = 21.8–22.3° (c = 1 in CHCl₃), and typical commercial purity of ≥98% by HPLC .

Why Boc-Tyr(Me)-OMe Cannot Be Replaced by Boc-Tyr-OMe, Boc-Tyr(Me)-OH, or Fmoc-Tyr(Me)-OH in Scientific Procurement


Boc-Tyr(Me)-OMe occupies a unique intersection of three orthogonal protection features—Boc N-protection, O-methyl side-chain masking, and C-terminal methyl ester—that jointly determine its synthetic compatibility, biological relevance of the final peptide, and handling profile. Substituting with Boc-Tyr-OMe (CAS 4326-36-7) forfeits the O-methyl group, exposing the free phenolic hydroxyl to undesired phosphorylation, sulfation, or oxidation during synthesis and eliminating the critical pharmacological property that O-methyltyrosine confers to bioactive peptides [1]. Replacing with Boc-Tyr(Me)-OH (CAS 53267-93-9) removes the methyl ester, requiring a separate carboxyl activation step (e.g., HOBt/DIC) prior to coupling and altering the compound's solubility, melting point, and storage requirements . Switching to Fmoc-Tyr(Me)-OH (CAS 77128-72-4) changes the N-protection strategy from acid-labile Boc to base-labile Fmoc, rendering the compound incompatible with Boc/Bzl SPPS protocols that rely on HF or TFMSA cleavage . These divergences are not cosmetic—they materially alter synthetic route viability, final peptide stereochemistry, and biological activity. The quantitative evidence below delineates precisely where Boc-Tyr(Me)-OMe demonstrates measurable differentiation.

Boc-Tyr(Me)-OMe (CAS 94790-24-6) Product-Specific Quantitative Differentiation Evidence


O-Methyltyrosine Substitution Converts Vasopressin Receptor Agonists into Potent Antagonists: pA2 Range 7.84–8.57

The incorporation of O-methyltyrosine—the residue delivered by Boc-Tyr(Me)-OMe—at position 2 of arginine-vasopressin (AVP) antagonist scaffolds produces compounds with antivasopressor pA₂ values ranging from 7.84 to 8.57. In a systematic study of 18 O-alkyltyrosine-substituted AVP analogues synthesized by Boc-strategy SPPS, Manning et al. demonstrated that seven O-methyltyrosine-containing analogues were clearly more potent vasopressor antagonists than their respective unalkylated tyrosine-containing parents, and in no instance did 2-O-alkyltyrosine substitution decrease antagonistic potency [1]. Representative O-methyltyrosine-containing antagonists include: dEt₂Tyr(Me)AVP (pA₂ = 8.53 ± 0.06), d(CH₂)₅Tyr(Me)DAVP (pA₂ = 8.41 ± 0.05), dEt₂Tyr(Me)DAVP (pA₂ = 8.57 ± 0.03), and dPTyr(Me)VAVP (pA₂ = 8.36 ± 0.07). Nine antagonists with pA₂ ≥ 8.40 were identified as among the most potent vasopressor antagonists reported to date [1]. This conversion from agonist to antagonist pharmacology is directly enabled by the O-methyltyrosine residue that Boc-Tyr(Me)-OMe introduces.

Vasopressin antagonists GPCR pharmacology O-alkyltyrosine SAR

O-Methyltyrosine Creates Pure Angiotensin II Antagonists with Negligible Residual Agonism: pA₂ 8.1 vs. <6 for Unmodified Analogs

In the angiotensin II system, O-methyltyrosine substitution at position 4 converts the potent agonist ANG II into the pure competitive antagonist sarmesin ([Sar¹,Tyr(Me)⁴]ANG II) with a pA₂ of 8.1 and agonist activity below 0.1% of native ANG II. By contrast, unmodified angiotensin analogues lacking O-methyltyrosine at position 4 exhibit pA₂ values below 6 [1]. Critically, when Phe replaces Tyr(Me) at position 4 in the sarmesin scaffold, the resulting analogue ([Sar¹,Phe⁴]ANG II) retains a pA₂ of 7.9 but exhibits significant residual agonist activity (22%), demonstrating that O-methyltyrosine provides a unique combination of high antagonist potency and functional purity—eliminating agonist activity—that phenylalanine cannot replicate [2]. Boc-Tyr(Me)-OMe is the protected building block used to introduce this pharmacologically essential O-methyltyrosine residue during solid-phase assembly of sarmesin and related angiotensin antagonists.

Angiotensin antagonists Sarmesin GPCR competitive antagonism

Methyl Ester C-Terminus Differentiation from Free Acid: Physicochemical, Handling, and Storage Profile of Boc-Tyr(Me)-OMe vs. Boc-Tyr(Me)-OH

Direct comparison of vendor-certified analytical specifications reveals distinct physicochemical profiles between the methyl ester (Boc-Tyr(Me)-OMe) and the free acid (Boc-Tyr(Me)-OH) forms. Boc-Tyr(Me)-OMe (ChemImpex, ≥98% HPLC) exhibits a molecular weight of 309.32 g/mol, melting point of 67–74 °C, optical rotation [α]²⁰/D = 21.8–22.3° (c = 1 in CHCl₃), and requires refrigerated storage at 0–8 °C . In contrast, Boc-Tyr(Me)-OH (Sigma-Aldrich Novabiochem, ≥98% TLC) has a molecular weight of 295.33 g/mol, melting point of 95–100 °C, optical rotation α 25/D = +16.0 to +20.0° (c = 1 in methanol), and tolerates storage at 2–30 °C . The methyl ester form's lower melting point, different optical rotation solvent system, and more stringent cold-storage requirement reflect the enhanced lipophilicity and distinct solid-state packing conferred by the ester moiety. These differences directly impact solubility in organic reaction media, ease of handling for stock solution preparation, and long-term stability during procurement and inventory management.

Peptide building block Physicochemical characterization Procurement specification

Boc vs. Fmoc Protection Orthogonality: Synthetic Route Compatibility Determines Building Block Selection

Boc-Tyr(Me)-OMe carries an acid-labile Boc group requiring strong acid (TFA for iterative Nα-deprotection; anhydrous HF, TFMSA, or HBr/AcOH for final cleavage from resin) for removal, making it exclusively compatible with the Boc/Bzl SPPS strategy . In contrast, Fmoc-Tyr(Me)-OH (CAS 77128-72-4) employs base-labile Fmoc protection removed by piperidine, compatible with the Fmoc/tBu strategy where final cleavage uses TFA . The O-methyl ether on the tyrosine side chain is stable under both acidic (Boc deprotection) and basic (Fmoc deprotection) conditions, meaning the O-methyl protection itself does not constrain strategy choice—rather, it is the N-terminal protection that dictates which synthetic protocol the building block serves . Boc-Tyr(Me)-OMe additionally provides a methyl ester C-terminus that remains intact during iterative Boc deprotection (TFA) and can be selectively hydrolyzed or directly coupled, whereas Fmoc-Tyr(Me)-OH presents a free carboxyl requiring activation. This orthogonality is not interchangeable: a research program committed to Boc/Bzl SPPS for long or difficult peptide sequences cannot substitute Fmoc-Tyr(Me)-OH without fundamentally altering the entire synthetic workflow, cleavage conditions, and side-chain protection scheme.

SPPS strategy Protecting group orthogonality Boc/Bzl vs. Fmoc/tBu

O-Methyl Protection Prevents Phenolic Side Reactions and Enhances Peptide Metabolic Stability: Differentiation from Free Phenol Building Blocks

The methyl ether protecting group on the tyrosine phenolic hydroxyl—the defining structural feature differentiating Boc-Tyr(Me)-OMe from Boc-Tyr-OMe (CAS 4326-36-7, free phenol)—serves a dual purpose. During synthesis, O-methylation prevents undesired phosphorylation at the phenol oxygen by kinases, blocks sulfation, and suppresses oxidative side reactions (e.g., quinone formation) that can occur with unprotected tyrosine residues . In the final peptide product, the O-methyltyrosine residue has been demonstrated to confer altered receptor pharmacology: in angiotensin II analogues, the Tyr(Me)⁴ substitution produces a pure antagonist (agonist activity <0.1%), whereas the same scaffold with a free tyrosine hydroxyl (or phenylalanine) either retains agonist activity or loses antagonist potency [1]. Furthermore, O-methylation increases the lipophilicity of the tyrosine side chain: the computed logP of O-methyl-L-tyrosine ethyl ester is 1.83 [2], versus approximately 0.29 for tyrosine methyl ester (free phenol) [3], representing an increase of ~1.5 log units that correlates with enhanced membrane permeability and metabolic stability of O-methyltyrosine-containing peptides. Boc-Tyr-OMe (free phenol, CAS 4326-36-7) has a melting point of 100–104 °C and optical rotation [α]²²/D +51° (c = 1 in chloroform), compared to Boc-Tyr(Me)-OMe with mp 67–74 °C and [α]²⁰/D = 21.8–22.3°, reflecting the significant physicochemical impact of phenol methylation .

Side-chain protection Metabolic stability Peptide pharmacokinetics

Optimal Application Scenarios for Boc-Tyr(Me)-OMe (CAS 94790-24-6) Based on Quantitative Differentiation Evidence


Boc-Strategy Solid-Phase Synthesis of Vasopressin V₁ₐ and Oxytocin Receptor Antagonists

Boc-Tyr(Me)-OMe is the definitive building block for introducing O-methyltyrosine at position 2 of vasopressin and oxytocin antagonist peptides synthesized via Boc/Bzl SPPS. The quantitative evidence from Manning et al. (1985) [1] demonstrates that O-methyltyrosine-substituted vasopressin antagonists achieve antivasopressor pA₂ values between 7.84 and 8.57, with nine compounds reaching pA₂ ≥ 8.40—among the most potent vasopressor antagonists reported. In this application, Boc-Tyr(Me)-OMe is coupled sequentially during solid-phase chain assembly; the Boc group is removed with TFA at each cycle, the O-methyl ether remains stable throughout synthesis and HF cleavage, and the methyl ester can be retained or hydrolyzed depending on the desired C-terminal functionality. Substituting with Boc-Tyr-OMe (free phenol) would produce unalkylated tyrosine-containing parents that Manning et al. showed are clearly less potent antagonists, while Fmoc-Tyr(Me)-OH would be incompatible with the Boc/Bzl cleavage regime.

Synthesis of Sarmesin and Pure Competitive Angiotensin II Receptor Antagonists

The synthesis of sarmesin ([Sar¹,Tyr(Me)⁴]ANG II) and its analogues requires Boc-Tyr(Me)-OMe (or its Fmoc counterpart) to introduce the pharmacologically critical O-methyltyrosine residue at position 4. The evidence from Matsoukas et al. (1985) [2] and Goghari et al. (1986) [3] shows that O-methyltyrosine at this position produces a pure competitive antagonist with pA₂ = 8.1 and agonist activity below 0.1%—a functional profile that cannot be replicated by phenylalanine (which retains 22% agonist activity despite pA₂ = 7.9) or by unmodified tyrosine analogues (pA₂ < 6). Boc-Tyr(Me)-OMe is used directly in the solid-phase assembly of the sarmesin sequence; the methyl ester C-terminus facilitates coupling to the resin or growing peptide chain without requiring pre-activation. Researchers procuring this building block for angiotensin antagonist programs should specify ≥98% HPLC purity and enantiomeric integrity consistent with [α]²⁰/D = 21.8–22.3° (c = 1, CHCl₃).

Enzymatic and Chemoenzymatic Peptide Synthesis Requiring Pre-Activated C-Terminal Ester

The methyl ester C-terminus of Boc-Tyr(Me)-OMe renders it directly competent as an acyl donor in kinetically controlled enzymatic peptide synthesis catalyzed by carboxypeptidases, proteases, or engineered ligases. Unlike Boc-Tyr(Me)-OH, which requires separate chemical activation (e.g., HOBt/DIC, conversion to NHS ester or mixed anhydride) prior to enzymatic or chemical coupling, Boc-Tyr(Me)-OMe can be used directly in transpeptidation reactions [4]. This eliminates one synthetic manipulation step, reduces overall synthesis time, and improves atom economy. The methyl ester can subsequently be hydrolyzed under mild alkaline conditions (e.g., LiOH in THF/H₂O) to yield the free carboxyl if required. For procurement in enzymatic synthesis workflows, the cold-chain storage requirement (0–8 °C) and solubility in the intended reaction medium (chloroform, dichloromethane, ethyl acetate, DMSO, or acetone) should be verified against the enzyme's solvent tolerance profile.

Structure-Activity Relationship (SAR) Studies Comparing O-Methyl, O-Ethyl, and Free Phenol Tyrosine Analogues

Boc-Tyr(Me)-OMe is an essential reagent for systematic SAR studies that quantify the pharmacological impact of tyrosine phenol alkylation. The Manning et al. (1985) dataset [1] provides a direct comparative framework: both O-methyl and O-ethyl substitutions produce potent antagonists (pA₂ ranges: O-methyl 7.84–8.57; O-ethyl 8.07–8.47), with no instance where O-alkylation decreased antagonist potency relative to unalkylated parents. Researchers conducting such SAR studies must procure Boc-Tyr(Me)-OMe alongside its comparators—Boc-Tyr-OEt (or Boc-Tyr(Et)-OMe), Boc-Tyr-OMe (free phenol), and the corresponding free acid forms—to ensure valid head-to-head comparisons. The distinct physicochemical identity of Boc-Tyr(Me)-OMe (mp 67–74 °C, [α]²⁰/D = 21.8–22.3°, MW 309.32) relative to Boc-Tyr-OMe (mp 100–104 °C, [α]²²/D +51°, MW 295.33) provides positive identity confirmation upon receipt, reducing the risk of mis-shipment or mislabeling in multi-compound procurement orders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Tyr(Me)-OMe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.